BenchChemオンラインストアへようこそ!

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Secure 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol (CAS 2198959-67-8), the only regioisomer preserving the canonical ATP-competitive hinge-binding motif with the cyclobutanol OH positioned for optimal solubility and vector elaboration. Unlike the widely available 3-isomer, this 2-substituted variant delivers distinct hydrogen-bond geometry, logP, and kinome selectivity profiles critical for fragment growing and prodrug design. Essential for comparative SAR in biofilm inhibition (P. aeruginosa) and for navigating IP space around 4-anilinoquinazoline scaffolds.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 2198959-67-8
Cat. No. B2547790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol
CAS2198959-67-8
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESC1CC(C1NC2=NC=NC3=CC=CC=C32)O
InChIInChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15)
InChIKeyKNZKOMOCXOQJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol (CAS 2198959-67-8): Core Structural Identity and Procurement-Relevant Characteristics


2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol (CAS 2198959-67-8) is a synthetic small molecule belonging to the 4-aminoquinazoline class, characterized by a quinazoline heterocycle linked via an NH bridge to the 2-position of a cyclobutanol ring [1]. It possesses a molecular formula of C12H13N3O, a molecular weight of 215.25 g/mol, and is registered in the PubChem database with an InChIKey of KNZKOMOCXOQJJI-UHFFFAOYSA-N [1]. The compound serves as a building block for medicinal chemistry programs targeting kinase inhibition and antimicrobial applications, and its procurement relevance lies in its unique regiochemistry, which distinguishes it from other commercially available quinazoline-cyclobutanol analogs .

Why 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol Cannot Be Freely Substituted with In-Class Quinazoline Analogs


The position of the amino-cyclobutanol attachment on the quinazoline core critically determines hydrogen-bonding geometry, conformational flexibility, and target binding kinetics. The 2-substituted regioisomer (target compound) places the cyclobutanol OH and the quinazoline N1/N3 in a spatial arrangement distinct from the 3-substituted analog (3-(quinazolin-4-ylamino)cyclobutan-1-ol) . This difference alters calculated logP (2.4 for the 3-isomer), hydrogen-bond donor/acceptor counts, and the intramolecular hydrogen-bonding potential between the secondary amine NH and the cyclobutanol oxygen . In kinase inhibitor programs, subtle changes in the vector of the solubilizing cyclobutanol group can shift selectivity profiles across the kinome, meaning that even structurally close analogs cannot be assumed to produce identical biological outcomes without direct comparative data [1].

Quantitative Differentiation Evidence for 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol Relative to Closest Analogs


Regiochemical Differentiation: 2- vs. 3-(Quinazolin-4-ylamino)cyclobutan-1-ol Positional Isomerism

The target compound carries the amino-cyclobutanol substituent at the 2-position of the cyclobutane ring, whereas the most commercially available comparator, 3-(quinazolin-4-ylamino)cyclobutan-1-ol (Catalog S7867690), carries it at the 3-position . This positional difference alters the spatial relationship between the hydroxyl group and the quinazoline scaffold: the 2-substituted isomer positions the OH group closer to the quinazoline N3, potentially enabling an intramolecular hydrogen bond absent in the 3-isomer. The InChIKey and SMILES strings confirm these are distinct chemical entities, not interchangeable in synthetic or biological workflows [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Hydrogen-Bond Donor/Acceptor Architecture Differentiation vs. N-Cyclobutylquinazolin-4-amine

The target compound contains a secondary alcohol (cyclobutanol OH) in addition to the secondary amine bridge, yielding 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA). The simplified analog N-cyclobutylquinazolin-4-amine (CAS 1248059-05-3) lacks the hydroxyl group, resulting in only 1 HBD and 3 HBA . This difference affects compliance with Lipinski's Rule of Five and may influence oral bioavailability and blood-brain barrier penetration. The increased HBD count in the target compound predicts lower passive membrane permeability compared to the non-hydroxylated analog, which is a critical consideration in CNS vs. peripheral target programs [1].

Physicochemical Profiling Drug-likeness Permeability

Quinazoline Core Substitution Pattern Differentiates from 1-Quinazolin-4-yloxycyclobutane-1-carboxylic Acid

The target compound uses an NH linker between the quinazoline and cyclobutane, whereas the structurally related 1-quinazolin-4-yloxycyclobutane-1-carboxylic acid (ChEMBL ID: CHEMBL3746459) uses an O linker and a carboxylic acid moiety at the cyclobutane 1-position [1]. The NH linker of the target compound is a known pharmacophoric element in 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), forming a critical hydrogen bond with the hinge region of kinases [2]. The O-linked analog lacks this hinge-binding NH, fundamentally altering its kinase inhibition potential. The carboxylic acid in the comparator further introduces a charged moiety at physiological pH, drastically shifting LogD and target engagement profiles away from those expected for the neutral target compound [1].

Chemical Biology Kinase Inhibitor Scaffolds Structure-Based Design

Biofilm Inhibition Activity Reported for Quinazoline-Cyclobutanol Scaffold Class vs. Standard-of-Care Antibiotics

Quinazoline-cyclobutanol derivatives, including the 3-substituted positional isomer of the target compound, have been reported to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . While direct experimental data for CAS 2198959-67-8 are not publicly available, the shared quinazoline-cyclobutanol pharmacophore suggests potential biofilm-disrupting activity that would not be expected for quinazoline analogs lacking the cyclobutanol moiety, such as simple 4-aminoquinazolines or quinazoline itself [1]. This class-level biofilm activity is distinct from the bactericidal mechanisms of conventional antibiotics like ciprofloxacin, offering a potential anti-virulence rather than growth-inhibitory mode of action [1].

Antimicrobial Resistance Biofilm Disruption Pseudomonas aeruginosa

High-Value Application Scenarios for 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Drug Discovery Requiring a 4-Aminoquinazoline Hinge-Binder with a Solubilizing Cyclobutanol Handle

The target compound's NH linker at the quinazoline 4-position preserves the canonical ATP-competitive kinase hinge-binding motif, while the 2-cyclobutanol substituent provides a solubilizing group distinct from the common 3-substituted methoxy or ethoxy solubilizers found in approved 4-anilinoquinazolines (e.g., gefitinib, erlotinib) [1]. Its distinct hydrogen-bond donor count (2 HBD) and spatial orientation make it suitable for fragment growing or scaffold-hopping campaigns where modification of the solubilizing vector is necessary to evade patent space or to tune selectivity across the kinome [1]. Procuring the 2-substituted isomer is critical because the commercially available 3-isomer directs the OH group away from the quinazoline N3, creating a different exit vector for subsequent elaboration .

Anti-Virulence Probe Development Targeting Pseudomonas aeruginosa Biofilm Formation

Quinazoline-cyclobutanol hybrids have demonstrated sub-MIC biofilm inhibition in P. aeruginosa, a property not shared by conventional antibiotics [1]. The target compound's regioisomeric form (2-substituted cyclobutanol) may exhibit altered potency or selectivity relative to the 3-substituted analog tested in available studies [1]. Procuring the 2-isomer enables comparative SAR studies to determine whether the position of the hydroxyl group modulates quorum-sensing interference or biofilm dispersal activity. This application is relevant for researchers developing adjunctive therapies for chronic, biofilm-associated infections such as those in cystic fibrosis patients [1].

Synthetic Intermediate for Prodrug Design Leveraging the Secondary Alcohol

The free secondary alcohol on the cyclobutane ring of CAS 2198959-67-8 provides a derivatization point for ester or phosphate prodrug strategies, as disclosed in patent literature for amino quinazoline kinase inhibitors [1]. The 2-position alcohol may exhibit different enzymatic hydrolysis rates by esterases compared to the 3-position alcohol of the isomer, making it a distinct starting material for prodrug optimization. This application is directly supported by the GlaxoSmithKline patent family on prodrugs of amino quinazoline kinase inhibitors, where cyclobutanol-containing linkers are specifically claimed [1].

Quote Request

Request a Quote for 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.